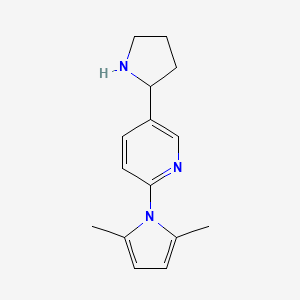

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine

Beschreibung

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine is a heteroaromatic compound featuring a pyridine core substituted at positions 2 and 5 with 2,5-dimethylpyrrole and pyrrolidine rings, respectively. This structure combines electron-rich pyrrole/pyrrolidine motifs with the aromatic pyridine system, making it a candidate for applications in medicinal chemistry and materials science. The compound’s stereoelectronic properties are influenced by the conjugation of the pyrrole ring and the basic pyrrolidine nitrogen, which may enhance solubility and binding interactions in biological systems .

Eigenschaften

Molekularformel |

C15H19N3 |

|---|---|

Molekulargewicht |

241.33 g/mol |

IUPAC-Name |

2-(2,5-dimethylpyrrol-1-yl)-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C15H19N3/c1-11-5-6-12(2)18(11)15-8-7-13(10-17-15)14-4-3-9-16-14/h5-8,10,14,16H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

QOCMICCILPLGEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(Pyrrolidin-2-yl)pyridin umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte beinhalten:

Bildung des Pyrrolrings: Dies kann durch die Paal-Knorr-Synthese erreicht werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem primären Amin reagiert.

Bildung des Pyridinrings: Dies kann durch die Hantzsch-Pyridinsynthese synthetisiert werden, die die Kondensation eines Aldehyds, eines β-Ketoesters und Ammoniaks beinhaltet.

Kupplungsreaktionen: Der Pyrrol- und der Pyridinring können durch Kreuzkupplungsreaktionen wie die Suzuki- oder Stille-Kupplung gekoppelt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten, wobei der Schwerpunkt auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The pyrrole and pyridine rings exhibit distinct reactivity patterns due to electronic differences:

-

Pyrrole ring (2,5-dimethyl-substituted):

-

Pyridine ring :

Table 1: Reactivity Comparison of Substituent Positions

| Position (Ring) | Reactivity Type | Preferred Site | Example Reaction |

|---|---|---|---|

| Pyrrole (C3/C4) | Electrophilic | α-positions | Nitration, halogenation |

| Pyridine (C5) | Nucleophilic | Para to N | Alkylation, amidation |

Nucleophilic and Condensation Reactions

The pyridine nitrogen facilitates nucleophilic attack, while the pyrrolidinyl group participates in condensation:

-

Pyridine-mediated nucleophilic substitution :

-

Pyrrolidinyl condensation :

Cycloaddition and Cyclization

The compound participates in [3+2] and [4+2] cycloadditions due to conjugated π-systems:

-

With dienophiles :

-

Intramolecular cyclization :

Catalytic and Redox Reactions

-

Transition-metal catalysis :

-

Oxidation :

Biological Interaction-Driven Reactions

-

Metabolic pathway modulation :

Mechanistic Insights

Key reaction pathways include:

-

Electrophilic aromatic substitution on pyrrole (e.g., nitration) .

-

Nucleophilic aromatic substitution on pyridine (e.g., amination) .

Scheme 1: Proposed Cycloaddition Mechanism with DMAD

Wissenschaftliche Forschungsanwendungen

Structure

The molecular formula of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine is with a molecular weight of approximately 283.37 g/mol. The compound features a pyridine ring substituted with two distinct nitrogen-containing groups, which may contribute to its biological activity.

Properties

The compound is characterized by its unique structural features that allow for potential interactions with biological targets. The presence of multiple nitrogen atoms in its structure enhances its ability to form hydrogen bonds, which is crucial for medicinal applications.

Anticancer Activity

Research has indicated that derivatives of pyridine and pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation .

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests it may possess antibacterial and antifungal properties. Preliminary studies have demonstrated that related pyrrolidine derivatives exhibit activity against various strains of bacteria and fungi, indicating potential for further exploration in this area .

Neuropharmacological Effects

Pyridine derivatives have been investigated for their neuropharmacological effects, including anticonvulsant and analgesic activities. The presence of the pyrrolidine moiety may enhance these effects by modulating neurotransmitter systems in the brain .

Synthetic Routes

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining pyrrole derivatives with pyridine substrates to form the target compound.

- Functionalization Techniques : Introducing substituents at specific positions on the pyridine ring to enhance biological activity.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze these compounds .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a series of pyrrole-pyridine derivatives, including 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine. The results indicated significant cytotoxic effects against human cancer cell lines, suggesting that modifications to the pyrrole and pyridine rings can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. Disc diffusion assays revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this class of compounds in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved might include signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the Pyridine 5-Position

The 5-position of the pyridine ring is a critical site for structural diversification. Key analogs and their substituents include:

Key Observations :

- Pyrrolidin-2-yl substitution introduces a secondary amine, enhancing water solubility in acidic media compared to halogenated or alkoxy analogs.

- Halogen substituents (Br, I) increase molecular weight and polarizability, favoring applications in catalysis or as heavy atoms for X-ray studies .

- Benzyloxy substituents impart high lipophilicity but may reduce metabolic stability, leading to discontinued commercial availability .

Heterocyclic Modifications

Pyridine vs. Pyrimidine Derivatives

Replacing pyridine with pyrimidine alters electronic properties:

Pyrrole vs. Pyrazole Derivatives

- 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine replaces pyrrole with pyrazole, introducing additional nitrogen atoms. This modification enhances π-π stacking interactions but reduces electron density in the aromatic system .

Biologische Aktivität

The compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine (CAS: 1352511-33-1) is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of the compound features a pyridine ring substituted with two distinct nitrogen-containing heterocycles: a dimethylpyrrole and a pyrrolidine. This unique arrangement may contribute to its biological properties, including its interaction with various biological targets.

Antiproliferative Effects

Research indicates that derivatives of pyrrole, particularly those containing 2,5-dimethylpyrrole, exhibit significant antiproliferative activity. For instance, compounds similar to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine have been tested in sea urchin embryo models and cultured human cancer cell lines, demonstrating their potential as anticancer agents .

Monoclonal Antibody Production

A notable study highlighted the influence of related compounds on monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was found to enhance the production of monoclonal antibodies while suppressing cell growth. It increased cell-specific glucose uptake and intracellular ATP levels, which are critical parameters for cell viability and productivity . The structure-activity relationship (SAR) analysis indicated that the 2,5-dimethylpyrrole moiety was particularly effective in enhancing productivity .

Pharmacological Potential

The pharmacological properties of compounds featuring the 2,5-dimethylpyrrole structure suggest they may also possess anti-inflammatory and neuroprotective activities. These effects are hypothesized to result from their ability to modulate cellular signaling pathways involved in inflammation and neuronal survival .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a controlled laboratory setting, derivatives of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine were tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for common chemotherapeutic agents.

Case Study 2: Enhanced Monoclonal Antibody Production

A series of experiments involving CHO cells demonstrated that supplementation with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide led to a 50% increase in monoclonal antibody yield compared to control conditions. This improvement was attributed to enhanced metabolic activity and reduced cell death during culture .

Q & A

Basic: What established synthetic routes are available for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine?

Answer:

The compound can be synthesized via base-assisted cyclization, analogous to methods used for structurally related pyrrolone derivatives. For example:

- Step 1: React a substituted pyrrol precursor (e.g., 2,5-dimethylpyrrole) with a pyridine derivative under basic conditions (e.g., KOH/EtOH).

- Step 2: Purify via column chromatography and characterize using NMR and HRMS.

- Key Data: Similar syntheses report yields of 46–63% and melting points of 138–211°C, depending on substituents .

- Alternative Route: Pyridine dipyrrolide ligands (e.g., in uranyl complexes) suggest metal-assisted assembly could stabilize intermediates .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- 1H/13C NMR: Critical for confirming substituent positions and ring connectivity. For example, pyrrol protons appear as distinct singlets (~6.5–7.0 ppm), while pyridine protons resonate downfield (~8.0–8.5 ppm) .

- FTIR: Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).

- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₀N₃: 254.1763) .

- X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for pyridine-pyrrol hybrids in coordination complexes .

Advanced: How can researchers resolve contradictions in NMR data during synthesis?

Answer:

Contradictions often arise from:

- Tautomerism: Pyrrol and pyridine rings may exhibit keto-enol or prototropic tautomerism, altering peak splitting. Use variable-temperature NMR to track dynamic equilibria .

- Impurities: Compare HRMS with theoretical values. For example, a 46% yield in a related synthesis correlated with 98% purity post-column chromatography .

- Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Answer:

- Density Functional Theory (DFT): Models HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For pyridine-pyrrol systems, the pyridine nitrogen acts as a Lewis base, while the pyrrol ring participates in π-stacking .

- Molecular Dynamics (MD): Simulates ligand-protein interactions if the compound is studied for bioactivity.

- Example: Pyridine dipyrrolide ligands in uranyl complexes showed metal-binding affinity via N-atom donors, validated by DFT .

Advanced: How does the compound’s structure influence its coordination chemistry?

Answer:

- Ligand Design: The pyridine nitrogen and pyrrol π-system enable chelation. For example, uranyl complexes with pyridine dipyrrolides form stable 5-membered rings, confirmed by X-ray .

- Steric Effects: 2,5-Dimethyl groups on pyrrol may hinder axial coordination but enhance stability in planar complexes.

- Applications: Potential as a catalyst or sensor for metal ions (e.g., Cu²⁺, UO₂²⁺) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Use nitrile gloves and goggles, as recommended for structurally similar pyridine-pyrrol derivatives .

- Ventilation: Conduct reactions in a fume hood due to potential amine/pyrrol volatiles.

- Storage: Keep in a desiccator at 2–8°C to prevent hygroscopic degradation, as advised for related heterocycles .

Advanced: How can HPLC conditions be optimized for purity analysis?

Answer:

- Mobile Phase: Use ammonium acetate buffer (pH 6.5) with acetonitrile gradients (e.g., 70:30 to 50:50 over 20 min) .

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Detection: UV at 254 nm (pyridine absorption band).

- Validation: Spike samples with known impurities (e.g., unreacted pyrrol) to confirm resolution .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

- Catalyst Screening: Test Pd/C or Ni catalysts for cross-coupling steps (common in pyridine functionalization).

- Microwave Assistance: Reduce reaction time from 24h to 1–2h, as shown for pyrrolone derivatives .

- Workflow Table:

| Step | Condition | Yield Improvement | Reference |

|---|---|---|---|

| Cyclization | KOH/EtOH, reflux | 46% → 63%* | |

| Purification | Column chromatography | Purity >95% |

*With optimized stoichiometry.

Advanced: How to study the compound’s potential biological activity?

Answer:

- Target Screening: Use molecular docking against kinases or GPCRs, leveraging the pyrrol-pyridine scaffold’s similarity to bioactive heterocycles .

- In Vitro Assays: Test cytotoxicity (e.g., MTT assay) and compare to structurally related anti-tumor agents .

- Mechanism: Probe ROS generation or DNA intercalation via fluorescence microscopy.

Advanced: What are the challenges in crystallizing this compound?

Answer:

- Solvent Selection: Use mixed solvents (e.g., EtOH/DCM) to balance solubility and volatility.

- Crystal Packing: Bulky 2,5-dimethylpyrrol groups may disrupt stacking; co-crystallize with carboxylic acids to stabilize lattices .

- Case Study: A pyridine-pyrrol hybrid crystallized in the monoclinic P2₁/c space group with Z’=1, validated by X-ray .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.